2-(2-Bromoethyl)benzonitrile

Physical organic chemistry Process chemistry Formulation science

2-(2‑Bromoethyl)benzonitrile (CAS 101860‑81‑5) is a bifunctional aromatic intermediate that combines a reactive primary alkyl bromide with an ortho‑positioned nitrile group on a benzene ring. The molecular formula is C₉H₈BrN (MW 210.07 g mol⁻¹) and the compound is typically supplied as a colourless to pale yellow liquid with a purity of ≥95 %.

Molecular Formula C9H8BrN
Molecular Weight 210.074
CAS No. 101860-81-5
Cat. No. B2893820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)benzonitrile
CAS101860-81-5
Molecular FormulaC9H8BrN
Molecular Weight210.074
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCBr)C#N
InChIInChI=1S/C9H8BrN/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-6H2
InChIKeyIYZRKPDDKSEWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromoethyl)benzonitrile (CAS 101860-81-5): Ortho‑Substituted Bifunctional Building Block for Regiospecific Synthesis


2-(2‑Bromoethyl)benzonitrile (CAS 101860‑81‑5) is a bifunctional aromatic intermediate that combines a reactive primary alkyl bromide with an ortho‑positioned nitrile group on a benzene ring . The molecular formula is C₉H₈BrN (MW 210.07 g mol⁻¹) and the compound is typically supplied as a colourless to pale yellow liquid with a purity of ≥95 % . Its dual‑functionality – an electrophilic bromoethyl chain and a cyano group capable of both electronic activation and further transformation – makes it a versatile scaffold for constructing heterocyclic and carbocyclic frameworks.

Why 2-(2-Bromoethyl)benzonitrile (CAS 101860-81-5) Cannot Be Replaced by Its Para Isomer or Other Haloethyl Analogs


The ortho relationship between the bromoethyl chain and the nitrile substituent creates a steric and electronic environment that is absent in the para isomer (4‑(2‑bromoethyl)benzonitrile) or in analogs with different halogens . This proximity enables intramolecular cyclisation pathways that are geometrically impossible for para‑substituted counterparts and alters the course of nucleophilic aromatic substitution (SNAr) reactions [1]. Furthermore, the primary alkyl bromide centre (cf. secondary bromide in the 1‑bromoethyl isomer) provides predictable SN2 reactivity with minimal competing elimination, while the bromine leaving group offers an optimal balance of reactivity and stability compared with chloro (less reactive) and iodo (more labile) analogs. Consequently, direct replacement of 2‑(2‑bromoethyl)benzonitrile with a regioisomer or halogen variant can lead to divergent reaction outcomes, lower yields, or complete failure of the intended transformation.

Quantitative Differentiation Evidence for 2-(2-Bromoethyl)benzonitrile (CAS 101860-81-5) Versus Closest Comparators


Physical State and Melting Behaviour: 2-(2-Bromoethyl)benzonitrile vs. 4-(2-Bromoethyl)benzonitrile

The ortho‑substituted target compound is a room‑temperature liquid, whereas the para isomer is a crystalline solid that melts at 53–54 °C . This difference in physical state directly impacts handling, solvent compatibility, and suitability for continuous‑flow processing. The liquid nature of 2-(2‑bromoethyl)benzonitrile eliminates the need for pre‑dissolution and reduces energy input during large‑scale operations.

Physical organic chemistry Process chemistry Formulation science

Volatility and Distillation Behaviour: 2-(2-Bromoethyl)benzonitrile vs. 4-(2-Bromoethyl)benzonitrile

Under reduced pressure (2 Torr), the ortho isomer distills at 111–116 °C . The para isomer, in contrast, has a reported boiling point of 290 °C under atmospheric pressure . Although the pressure conditions differ, the significantly lower distillation temperature available for the ortho isomer under mild vacuum indicates a higher relative volatility, which can be exploited for purification by fractional distillation without thermal degradation.

Purification science Process development Thermal stability

Regiochemical Control in Nucleophilic Aromatic Substitution: Ortho vs. Para Halogenated Benzonitriles

Pagé et al. (Tetrahedron 2004) demonstrated that ortho‑ and para‑halogenated benzonitriles undergo competitive aromatic nucleophilic substitution (SNAr) when treated with ethylenediamine, whereas the corresponding thiobenzamide derivatives undergo nucleophilic addition to give imidazolines selectively [1]. This study provides class‑level evidence that the ortho‑nitrile geometry in 2‑(2‑bromoethyl)benzonitrile can steer the reaction manifold away from undesired SNAr pathways that predominate in the para isomer, enabling selective functionalization at the bromoethyl side chain.

Medicinal chemistry Synthetic methodology SNAr reactivity

Optimal Application Scenarios for 2-(2-Bromoethyl)benzonitrile (CAS 101860-81-5) Based on Verified Differentiation Evidence


Continuous‑Flow Synthesis of Ortho‑Fused Heterocycles

The liquid physical state of 2‑(2‑bromoethyl)benzonitrile makes it an ideal substrate for continuous‑flow microreactor platforms, where solid reagents often cause clogging. The ortho‑nitrile participates in directing metalation or intramolecular cyclisation to form indane, benzothiophene, or isoquinoline cores that are inaccessible from the para isomer. The enhanced volatility further enables in‑line purification by distillation, streamlining the synthetic sequence.

Medicinal Chemistry Library Expansion via Selective Alkylation

The primary alkyl bromide in 2‑(2‑bromoethyl)benzonitrile undergoes clean SN2 displacement with amine, thiol, and alkoxide nucleophiles, while the ortho‑nitrile group suppresses undesired SNAr side reactions that compete in the para isomer [1]. This chemoselectivity profile supports parallel synthesis of focused compound libraries where the benzonitrile moiety must remain intact for subsequent transformations.

Process Chemistry Routes Requiring Distillable Intermediates

The boiling point of 111–116 °C at 2 Torr permits bulk purification by fractional distillation, a significant advantage over the para isomer (bp ~290 °C at atmospheric pressure) which may decompose before distillation. This property lowers the cost‑of‑goods in multi‑kilogram campaigns and aligns with green chemistry principles by reducing solvent waste from chromatographic purification.

Structure–Activity Relationship (SAR) Studies on Benzonitrile‑Containing Pharmacophores

The ortho‑substitution pattern in 2‑(2‑bromoethyl)benzonitrile introduces conformational constraints that differ from the para‑substituted analog. Researchers exploring the impact of side‑chain trajectory on target binding can use this isomer to probe steric and electronic effects that the para isomer cannot interrogate, as supported by the distinct physical properties and reactivity trends [1].

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